molecular formula C28H44O3 B1671611 Ercalcitriol CAS No. 60133-18-8

Ercalcitriol

Cat. No.: B1671611
CAS No.: 60133-18-8
M. Wt: 428.6 g/mol
InChI Key: ZGLHBRQAEXKACO-XJRQOBMKSA-N
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Mechanism of Action

Target of Action

Ercalcitriol, also known as 1α,25-Dihydroxy Vitamin D2, is an active metabolite of vitamin D2 . Its primary target is the Vitamin D Receptor (VDR) , a nuclear receptor found in various tissues including the kidneys, parathyroid glands, intestines, and bones . The VDR plays a crucial role in maintaining calcium homeostasis and bone health .

Mode of Action

This compound binds to the VDR, activating it . This activated VDR then forms a complex with the retinoid X receptor (RXR) and binds to Vitamin D response elements in the promoter region of target genes, regulating their transcription . This interaction leads to various physiological changes, including the regulation of cathelicidin antimicrobial peptide (CAMP) and defensin β-4 (DEFB4) genes, which are important for immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . These actions collectively contribute to the regulation of plasma calcium levels .

Pharmacokinetics

This compound is metabolized in the liver and kidneys. Vitamin D2 is first modified by 25-hydroxylase in the liver, and then by 25-hydroxyvitamin D *-hydroxylase in the kidney to form this compound . It is then further metabolized by 25-hydroxyvitamin D-24-hydroxylase (24-OHase, CYP24A1, EC 1.14.13.13) . The half-life of calcitriol, a similar compound, is about 5-8 hours in adults . The compound is excreted in feces (50%) and urine (16%) .

Result of Action

The activation of VDR by this compound leads to an increase in blood calcium levels . This is achieved by promoting the absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium (thus reducing calcium loss in urine), and stimulating the release of calcium from bone . These actions help in the treatment of conditions like low blood calcium and hyperparathyroidism due to kidney disease, osteoporosis, and osteomalacia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of dietary calcium can affect the efficacy of this compound in increasing blood calcium levels. Additionally, the function of the liver and kidneys, which are involved in the metabolism of this compound, can also impact its action and stability .

Future Directions

Cholecalciferol is the only form of vitamin D that should be considered in the context of the nutritional functions of fortification and supplementation . Future studies should determine whether serum calcitriol measurement provides a surrogate for kidney tubule function and may facilitate assessment of nonglomerular aspects of kidney health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ercalcitriol is synthesized through a series of hydroxylation reactions. The initial step involves the conversion of ergocalciferol (vitamin D2) to ercalcidiol (25-hydroxyergocalciferol) in the liver. This is followed by further hydroxylation in the kidney to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial or enzymatic processes to achieve the necessary hydroxylation steps. These methods are preferred due to their efficiency and selectivity in producing the desired hydroxylated metabolites .

Chemical Reactions Analysis

Types of Reactions: Ercalcitriol undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are particularly significant as they convert the precursor molecules into the active form of vitamin D2 .

Common Reagents and Conditions: The hydroxylation reactions often involve the use of enzymes such as 25-hydroxylase and 1α-hydroxylase. These reactions typically occur under physiological conditions within the liver and kidneys .

Major Products: The primary product of these reactions is this compound itself, which is the active form of vitamin D2. Other minor metabolites may also be formed during the process .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-XJRQOBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429509
Record name Ercalcitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ercalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60133-18-8
Record name 1α,25-Dihydroxyvitamin D2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60133-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ercalcitriol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ercalcitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,25-DIHYDROXYCALCIFEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RWP08OQ36
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Record name Ercalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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